Enantioselectivity Gain of the Ethynyl Substituent vs. Saturated Alkyl in PPL‑Catalysed Monohydrolysis
In a direct head‑to‑head series, the ethynyl‑substituted diacetate (target compound) exhibited substantially higher enantiomeric excess and chemical yield than its saturated 2‑ethyl analogue when subjected to porcine pancreatic lipase (PPL)‑catalysed monohydrolysis [1]. The alkynyl π‑system enhances chiral recognition by the enzyme, whereas the saturated alkyl substrate gives lower ee and yield [1]. (Quantitative values from the primary paper are not retrievable in this search; the differential trend is explicitly stated in the abstract.)
| Evidence Dimension | Enantiomeric excess and chemical yield of PPL‑catalysed monohydrolysis |
|---|---|
| Target Compound Data | 2‑Ethynyl‑1,3‑diacetoxypropane: improvement in yield and ee (exact values not available in abstract) |
| Comparator Or Baseline | 2‑Ethyl‑1,3‑diacetoxypropane (saturated analogue): lower yield and ee |
| Quantified Difference | Alkinyl substituent provides a “remarkable” improvement over saturated analogues per the abstract; exact fold‑change or Δee not reported in the abstract |
| Conditions | PPL‑catalysed monohydrolysis in aqueous/organic medium (Tetrahedron: Asymmetry 1990, 1, 721‑724) |
Why This Matters
Higher enantioselectivity directly reduces the need for chiral chromatography or resolution steps, lowering production cost and improving atom economy for the preparation of chiral C₃ synthons.
- [1] Guanti, G., Banfi, L., & Narisano, E. (1990). Tetrahedron: Asymmetry, 1(10), 721–724. View Source
